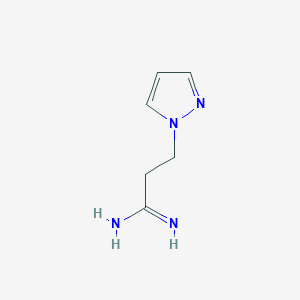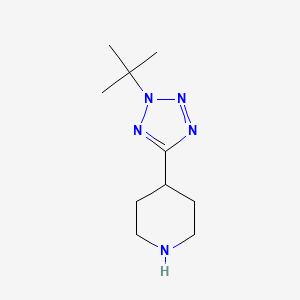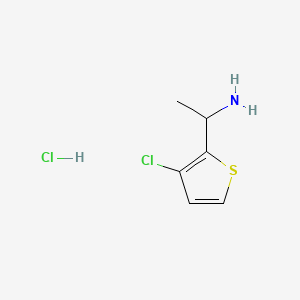
2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione is a white crystalline solid with the chemical formula C4H6N2O2S and a molecular weight of 150.16 g/mol. This compound is used in the synthesis of drugs, polymers, and agricultural chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione typically involves the reaction of ethylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted thiadiazinane derivatives.
Scientific Research Applications
2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and agricultural chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione
- 1lambda6,2,4-thiadiazinane-1,1-dione
- 2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione
Uniqueness
2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C5H12N2O2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
2-ethyl-1,2,6-thiadiazinane 1,1-dioxide |
InChI |
InChI=1S/C5H12N2O2S/c1-2-7-5-3-4-6-10(7,8)9/h6H,2-5H2,1H3 |
InChI Key |
JLAWKLCYVCDRNV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCNS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-Fluoro-2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13597909.png)










![tert-butylN-[(2R)-3,3,3-trifluoro-2-hydroxypropyl]carbamate](/img/structure/B13597955.png)
